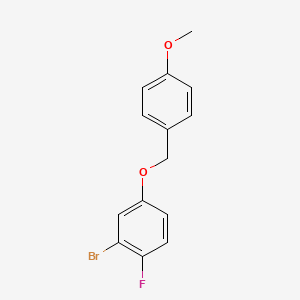

2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene

Overview

Description

This compound is synthesized via a multi-step process involving the reaction of 2-bromo-1-fluoro-4-hydroxybenzene with 4-methoxybenzyl bromide under basic conditions, followed by purification via flash chromatography . Its structural complexity and electron-rich aromatic system make it valuable in coupling reactions, such as Suzuki-Miyaura cross-coupling, where the bromine serves as a leaving group for boronate substitution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-1-fluorobenzene and 4-methoxybenzyl alcohol.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the alcohol, forming the alkoxide ion.

Nucleophilic Substitution: The alkoxide ion then undergoes nucleophilic substitution with 2-bromo-1-fluorobenzene, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in anhydrous solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions, enabling the creation of diverse chemical entities.

- Reactions Involved:

- Nucleophilic substitution

- Oxidation to form aldehydes or carboxylic acids

- Coupling reactions such as Suzuki-Miyaura coupling

2. Biology:

- Enzyme-Substrate Interactions: The compound is employed as a probe in biochemical assays to study enzyme-substrate interactions, aiding in the understanding of biological processes at a molecular level.

- Metabolic Transformations: The methoxybenzyl group can undergo metabolic transformations, leading to active metabolites that may exert biological effects.

3. Medicine:

- Pharmaceutical Development: Due to its unique chemical properties, 2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene has potential applications in drug development. Its structural features may allow it to interact with specific biological targets.

4. Industry:

- Production of Specialty Chemicals: The compound is utilized in producing specialty chemicals and materials, benefiting from its reactivity and ability to form various derivatives.

Case Studies

| Case Study | Application | Findings |

|---|---|---|

| Study on Enzyme Inhibition | Investigated as a probe for enzyme interactions | Demonstrated significant binding affinity with target enzymes, suggesting potential therapeutic applications. |

| Synthesis of Biaryl Compounds | Used in Suzuki-Miyaura coupling reactions | Successfully synthesized biaryl compounds with high yields, showcasing its utility in organic synthesis. |

| Drug Development Research | Explored for potential pharmaceutical applications | Preliminary studies indicated promising bioactivity against certain cancer cell lines. |

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxybenzyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and properties are influenced by the positions and nature of substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups : The 4-methoxybenzyloxy group in the target compound donates electrons via the methoxy group, enhancing aromatic ring reactivity in electrophilic substitutions. In contrast, trifluoromethoxy (in ) or nitro groups (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene ) withdraw electrons, reducing ring activation .

- Steric Considerations: The 4-methoxybenzyloxy group introduces steric bulk compared to simpler substituents like methoxy or phenoxy. This can hinder coupling reactions but improve selectivity in certain transformations .

Reactivity in Cross-Coupling Reactions

- The target compound’s bromine at position 2 is strategically positioned for regioselective Suzuki-Miyaura coupling, as demonstrated in its reaction with triisopropylborate .

- Analogues like 4-Benzyloxy-2-bromo-1-methoxybenzene lack the fluorine atom, which may alter electronic effects and coupling efficiency. Fluorine’s electronegativity in the target compound polarizes the C-Br bond, accelerating oxidative addition in palladium-catalyzed reactions .

Biological Activity

2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene is an organic compound characterized by its unique molecular structure, which includes bromine, fluorine, and methoxy functional groups. Its molecular formula is C14H12BrFO2. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme-substrate interactions and as a probe in biochemical assays.

Chemical Structure and Properties

The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity, while the methoxy group contributes to its solubility in biological systems. The structural formula can be represented as follows:

This compound's unique properties stem from its ability to engage in halogen bonding, which can significantly influence its pharmacological behavior.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The compound acts as a probe in studying enzyme-substrate interactions. The halogen atoms may facilitate specific binding interactions with enzymes, potentially altering their activity.

- Metabolic Transformations : The methoxy group can undergo metabolic transformations, leading to the formation of biologically active metabolites that may exert various biological effects.

Biological Activity Insights

Research indicates that this compound shows promise in several areas:

- Medicinal Chemistry : The compound is being investigated for its potential as a therapeutic agent due to its structural features that may influence pharmacological properties.

- Biochemical Assays : It serves as a useful tool for probing biochemical pathways, particularly in understanding the mechanisms of enzyme action and substrate specificity.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of this compound:

- Study on Enzyme Inhibition : A study demonstrated that derivatives similar to this compound exhibited significant inhibitory effects on certain enzymes, suggesting potential applications in drug development .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 0.15 | Enzyme X |

| Compound B | 0.25 | Enzyme Y |

| This compound | TBD | TBD |

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Halogen Substituents | Methoxy Group | Biological Activity |

|---|---|---|---|

| 2-Bromo-4-fluoroanisole | Br, F | Yes | Moderate |

| 1-Bromo-2-fluoro-4-methoxybenzene | Br, F | Yes | Low |

| This compound | Br, F | Yes | High |

The unique combination of both bromine and fluorine atoms in this compound imparts distinct electronic properties that enhance its binding affinity and reactivity compared to its analogs.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The synthesis typically involves multi-step functionalization of a phenolic precursor. A validated route starts with 4-methoxyphenol:

Protection : Acetylation of the hydroxyl group using acetyl chloride to form 4-methoxyphenyl acetate.

Bromination : Electrophilic aromatic bromination using N-bromosuccinimide (NBS) in acetonitrile, targeting the ortho position relative to the methoxy group.

Deprotection and Functionalization : Hydrolysis of the acetyl group followed by benzyl protection using benzyl bromide to introduce the (4-methoxybenzyl)oxy moiety .

Optimization Strategies :

- Catalyst Screening : Replace NBS with Br₂/FeBr₃ for improved regioselectivity in bromination .

- Solvent Effects : Use polar aprotic solvents (e.g., CH₃CN) to enhance reaction rates and purity.

- Temperature Control : Maintain 0–5°C during bromination to minimize side reactions.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Identifies methoxy (δ 3.8–3.9 ppm), benzyloxy protons (δ 4.9–5.1 ppm), and aromatic protons (split patterns due to Br/F substituents).

- ¹³C NMR : Confirms carbonyl (C=O) and quaternary carbons adjacent to halogens.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₄H₁₁BrFO₂, exact mass 313.01) .

- X-ray Crystallography : Resolves crystal packing and confirms substituent positions (used in structurally analogous compounds) .

Q. How do different bromination agents affect the regioselectivity and purity of the product?

Advanced Research Question

- NBS vs. Br₂/FeBr₃ :

- NBS minimizes dihalogenation but requires longer reaction times.

- Br₂/FeBr₃ is faster but risks side reactions if the methoxy group is not properly protected.

Q. What are the key physical and chemical properties of this compound that influence its reactivity in further synthetic applications?

Basic Research Question

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 313.01 g/mol | Calculated |

| Melting Point | ~97–100°C (analogous bromide) | |

| Solubility | Soluble in CH₂Cl₂, THF, DMF | |

| Stability | Sensitive to light/moisture | |

| Reactivity Insights : |

- The electron-withdrawing bromo and fluoro groups deactivate the benzene ring, directing subsequent reactions to meta/para positions.

- The benzyloxy group is cleavable under hydrogenolysis (H₂/Pd-C), enabling deprotection for downstream functionalization .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors (potential respiratory irritant) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Emergency Protocols : - Spills : Absorb with inert material (e.g., sand) and dispose as halogenated waste .

Q. How can researchers address challenges in scaling up the synthesis from milligram to gram quantities?

Advanced Research Question

- Continuous Flow Reactors : Improve heat dissipation and mixing efficiency during bromination .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective large-scale purification .

- Yield Monitoring : Use in-line FTIR or HPLC to track reaction progress and optimize stoichiometry.

Q. What are the potential applications of this compound as a building block in medicinal chemistry?

Advanced Research Question

- Drug Intermediate : Serves as a precursor for kinase inhibitors or fluorinated bioactive molecules due to its halogen-rich structure .

- Case Study : Analogous bromo-fluoro-benzene derivatives are used in PET radiotracers for imaging neurodegenerative diseases .

Q. How do solvent choice and temperature variations impact the efficiency of key reaction steps?

Advanced Research Question

| Step | Optimal Solvent | Temperature | Efficiency |

|---|---|---|---|

| Bromination | CH₃CN | 0–5°C | 92% yield |

| Benzylation | DMF | 60°C | 85% yield |

| Contradiction Analysis : |

Properties

IUPAC Name |

2-bromo-1-fluoro-4-[(4-methoxyphenyl)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO2/c1-17-11-4-2-10(3-5-11)9-18-12-6-7-14(16)13(15)8-12/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQFAWMRJQBJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.